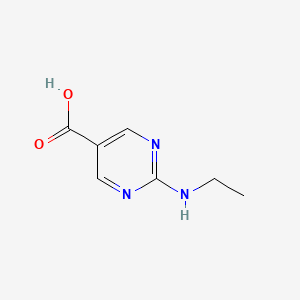

2-(Ethylamino)pyrimidine-5-carboxylic acid

描述

2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS: 946706-58-7) is a pyrimidine derivative featuring an ethylamino substituent at the 2-position and a carboxylic acid group at the 5-position. This compound is synthesized via chemoselective displacement reactions, as demonstrated in methods for analogous pyrimidine carboxylates . With a purity of 95%, it is used extensively in medicinal chemistry and organic synthesis, particularly as a precursor for carboxamides or heterocyclic intermediates . Its structure combines hydrogen-bonding capability (carboxylic acid) with moderate lipophilicity (ethylamino group), making it versatile in drug discovery and material science.

属性

IUPAC Name |

2-(ethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUFUMSHBQUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589761 | |

| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946706-58-7 | |

| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alternative Synthetic Routes

Another promising route involves using substituted enamines and triethyl orthoformate in the presence of ammonium acetate. This method enhances the complexity of the resulting product and allows for greater functional group diversity:

- Reactants : Substituted enamines, triethyl orthoformate, ammonium acetate

- Conditions : Catalysis under specific temperature ranges

This approach is particularly beneficial for generating a library of pyrimidine derivatives, which can be further modified for various applications.

Types of Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : To form different derivatives.

- Reduction : Modifying functional groups attached to the pyrimidine ring.

- Substitution : The amino group can be replaced with other functional groups depending on the desired application.

Common Reagents and Conditions

The following reagents are frequently used in reactions involving 2-(Ethylamino)pyrimidine-5-carboxylic acid:

- Oxidizing Agents : Potassium permanganate

- Reducing Agents : Sodium borohydride

- Nucleophiles : Various amines or alcohols for substitution reactions

Controlled temperature and pH levels are critical to ensure successful transformations.

The efficiency of different synthetic routes can vary significantly based on conditions and reactants used. Below is a summary table comparing the yields from various methods:

| Preparation Method | Yield (%) | Comments |

|---|---|---|

| Direct synthesis from pyrimidine derivatives | Not specified | Simple but lacks detailed yield information |

| Coupling reaction with substituted enamines | High | Allows for diverse product formation |

| Industrial optimization | Expected high | Focuses on maximizing yield and cost-effectiveness |

化学反应分析

Oxidation Reactions

The carboxylic acid group and pyrimidine ring exhibit distinct oxidation behavior:

- Carboxylic acid oxidation : Under controlled conditions, the carboxylic acid moiety can undergo decarboxylation or form peroxides in the presence of strong oxidizing agents like KMnO₄ .

- Pyrimidine ring oxidation : The ethylamino group (-NHCH₂CH₃) is susceptible to oxidation, forming nitro or hydroxylamine derivatives. For example, treatment with H₂O₂ in acidic media converts the ethylamino group to a hydroxylamine intermediate .

Key Reagents and Conditions

Substitution Reactions

The ethylamino and carboxylic acid groups participate in nucleophilic and electrophilic substitutions:

- Amino group substitution : The ethylamino group reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

- Carboxylic acid substitution : The -COOH group undergoes halogenation (e.g., SOCl₂) to form acyl chlorides, enabling subsequent ester or amide synthesis .

Example Pathway for Amide Formation

- Step 1 : Reaction with SOCl₂ converts -COOH to -COCl .

- Step 2 : Treatment with amines (e.g., NH₃) yields amides (e.g., 2-(ethylamino)pyrimidine-5-carboxamide) .

Esterification and Amidation

The carboxylic acid group is highly reactive in these processes:

- Esterification : Fischer esterification with alcohols (e.g., ethanol) under H₂SO₄ catalysis produces ethyl esters .

- Amidation : Coupling agents like DCC facilitate reactions with primary amines to form bio-active amides (e.g., antitubercular derivatives) .

Reaction Efficiency

| Derivative Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Ethyl ester | 85–90 | H₂SO₄, ethanol, reflux | |

| Benzylamide | 72 | DCC, DMAP, RT |

Reduction Reactions

- Carboxylic acid reduction : LiAlH₄ reduces -COOH to -CH₂OH, generating 5-hydroxymethylpyrimidine derivatives .

- Ring reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyrimidine ring to form tetrahydropyrimidine analogs .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

- With thiourea : Forms thiazolo[4,5-d]pyrimidine derivatives under basic conditions, which exhibit anti-inflammatory activity .

- With hydrazines : Produces pyrazolo[3,4-d]pyrimidines, potent COX-2 inhibitors (IC₅₀ ~0.04 μM) .

Comparative Reactivity

The ethylamino group enhances nucleophilicity compared to methyl or propyl analogs, enabling faster substitution kinetics :

| Substituent | Relative Reaction Rate (vs. ethylamino) |

|---|---|

| Methylamino | 0.6 |

| Ethylamino | 1.0 |

| Propylamino | 0.8 |

科学研究应用

Chemical Synthesis

2-(Ethylamino)pyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are synthesized to explore structure-activity relationships and develop new pharmaceutical agents. For instance, it has been utilized in the development of pyrimidine-based compounds that exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) .

Enzyme Interaction

The compound has demonstrated the ability to interact with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it inhibits COX enzymes, which play a pivotal role in the inflammatory response. Research indicates that this compound can modulate the activity of nuclear factor kappa B (NF-κB), affecting gene expression related to inflammation .

Cellular Effects

In cellular studies, this compound has been shown to impact cell signaling pathways and metabolic processes. It affects the expression of genes involved in immune responses and inflammation, making it a candidate for further exploration in therapeutic applications against inflammatory diseases .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound derivatives. For example, certain derivatives have exhibited potent inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . These findings suggest potential therapeutic uses in treating conditions such as arthritis and other inflammatory disorders.

STAT6 Inhibition

Another application involves the synthesis of derivatives targeting signal transducer and activator of transcription 6 (STAT6), which is implicated in allergic reactions and asthma. One derivative demonstrated potent STAT6 inhibition with an IC50 value of 21 nM, indicating its potential as a therapeutic agent for allergic conditions .

Industrial Applications

Beyond its biological significance, this compound is also explored for use in developing new materials with specific properties, such as polymers and coatings . Its unique chemical structure allows for modifications that enhance material characteristics.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Pyrimidine-5-carboxylic Acid Derivatives

The following table compares 2-(Ethylamino)pyrimidine-5-carboxylic acid with structurally related compounds, highlighting substituent effects, physicochemical properties, and applications:

Key Structural and Functional Differences:

- Substituent Effects: Electron-Donating Groups (e.g., ethylamino, amino): Enhance nucleophilicity at the pyrimidine ring, facilitating electrophilic substitutions. The ethylamino group in the target compound balances solubility and lipophilicity better than diethylamino . Electron-Withdrawing Groups (e.g., Cl, COOH): Increase acidity; 2-chloro derivatives are more reactive in cross-coupling reactions . Thiol (-SH) vs. Hydroxyl (-OH): Thiol-containing analogs (e.g., 4-amino-2-sulfanyl) exhibit stronger metal-binding capacity, useful in catalysis .

- Solubility Trends: Amino and carboxylic acid groups improve aqueous solubility (e.g., 2-aminopyrimidine-5-carboxylic acid). Bulky substituents like diethylamino reduce solubility .

- Applications: Drug Discovery: this compound is amidated with aliphatic amines to generate bioactive carboxamides . Agrochemicals: Chloro- and methyl-substituted derivatives serve as precursors for herbicides .

生物活性

Overview

2-(Ethylamino)pyrimidine-5-carboxylic acid (CAS Number: 946706-58-7) is a heterocyclic compound characterized by its pyrimidine ring structure. With a molecular formula of C7H9N3O2 and a molecular weight of 167.17 g/mol, this compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

Enzyme Interaction

This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory response. The compound's inhibition of COX-2 has been quantitatively assessed, revealing an IC50 value comparable to that of the standard anti-inflammatory drug celecoxib:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.01 |

| Celecoxib | 0.04 ± 0.01 |

This suggests that it may be a viable candidate for developing anti-inflammatory therapies .

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. Notably, it modulates the activity of nuclear factor kappa B (NF-κB), a key regulator involved in immune responses and inflammation. Additionally, studies indicate that at low doses, it exhibits anti-inflammatory properties without significant adverse effects in animal models.

The mechanism by which this compound exerts its biological effects involves binding interactions with specific enzymes and receptors. It inhibits COX enzymes by binding to their active sites, subsequently reducing the production of pro-inflammatory mediators .

Molecular Mechanisms

The compound's interaction with biomolecules leads to changes in gene expression and cellular metabolism. It has been shown to affect metabolic pathways related to pyrimidine metabolism and can be transported across cell membranes via active transport mechanisms .

Anti-inflammatory Studies

Recent studies have highlighted the anti-inflammatory effects of various pyrimidine derivatives, including this compound. In vivo experiments using carrageenan-induced paw edema models demonstrated significant reductions in inflammation comparable to established anti-inflammatory agents like indomethacin:

| Compound | ED50 (μM) |

|---|---|

| This compound | 9.17 |

| Indomethacin | 9.17 |

These findings indicate that this compound can effectively reduce inflammation in experimental models .

Anticancer Activity

In addition to its anti-inflammatory properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | % Inhibition at IC50 |

|---|---|

| T-47D (breast cancer) | 50% |

| HCT-116 (colon cancer) | 60% |

| NCI-H460 (lung cancer) | 40% |

These results suggest that the compound could serve as a basis for further development in cancer therapeutics .

Case Studies

- Anti-inflammatory Efficacy : In a study involving carrageenan-induced paw edema in rats, compounds similar to this compound exhibited potent anti-inflammatory activity with significant reductions in edema size compared to controls.

- Anticancer Screening : A series of pyrimidine derivatives were screened against the NCI 60 cancer cell lines, where derivatives similar to this compound showed promising growth inhibition across multiple cancer types, indicating its potential as an anticancer agent .

常见问题

Q. What are the standard synthetic routes for 2-(ethylamino)pyrimidine-5-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ethyl ester derivative. For example, 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester undergoes hydrolysis using NaOH in a 1:1 ethanol/water mixture at room temperature. The reaction is stirred for 1 hour, followed by acidification with HCl to precipitate the carboxylic acid . Yields and purity can be confirmed via LCMS (e.g., m/z 338 [M+H]+ observed in one protocol) .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- LCMS : To confirm molecular weight and purity (e.g., m/z 338 [M+H]+) .

- NMR : For structural elucidation of substituents (e.g., ethylamino and pyrimidine protons).

- Elemental analysis : To validate empirical formulas (e.g., C7H8N2O2 for related analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

- Solvent selection : Aqueous ethanol (1:1 v/v) balances solubility and reactivity for hydrolysis .

- Catalyst use : EDCI/HOBT coupling agents enhance condensation efficiency in derivative synthesis (e.g., forming Imp-C-M4 from 4-((3-chloro-4-methoxybenzyl)amino)-2-(methyl)pyrimidine-5-carboxylic acid) .

- Temperature control : Hydrolysis at 60°C accelerates reaction kinetics without side-product formation .

Q. What analytical strategies resolve contradictions in impurity profiling?

Q. How does fluorination at the pyrimidine ring affect bioactivity?

Fluorinated analogs (e.g., 2-(trifluoromethyl)pyrimidine-5-carboxylic acid ) exhibit enhanced metabolic stability and binding affinity due to increased electronegativity and steric effects. Computational similarity scoring (e.g., Tanimoto coefficient >0.75) can prioritize derivatives for biological testing .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- Molecular docking : Evaluates interactions with target proteins (e.g., β-glucuronidase or antiglycation enzymes) .

- QSAR modeling : Leverages physicochemical descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .

Methodological Considerations

Q. How are stability issues addressed during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。